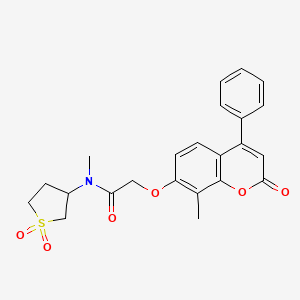![molecular formula C24H26N4O3S B14955743 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B14955743.png)
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase (AChE) inhibitor, which makes it a candidate for research in treating neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent.
Coupling with pyridazinone: The piperazine derivative is then coupled with a pyridazinone core under specific conditions to form the desired compound.
Analyse Chemischer Reaktionen
2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazinone moieties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: As an acetylcholinesterase inhibitor, it is studied for its potential in treating Alzheimer’s disease and other neurodegenerative conditions.
Biological Studies: It is used in studies to understand the inhibition mechanisms of enzymes and to explore its effects on various biological pathways.
Pharmaceutical Development: Research is ongoing to develop this compound into a viable drug candidate for clinical use.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This action helps in alleviating the symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone include other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. What sets this compound apart is its unique structure, which combines a piperazine moiety with a pyridazinone core, potentially offering different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
This compound’s unique combination of structural elements may provide advantages in terms of selectivity and potency compared to other acetylcholinesterase inhibitors .
Eigenschaften
Molekularformel |
C24H26N4O3S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H26N4O3S/c1-31-20-7-5-19(6-8-20)26-13-15-27(16-14-26)24(30)17-28-23(29)12-11-22(25-28)18-3-9-21(32-2)10-4-18/h3-12H,13-17H2,1-2H3 |
InChI-Schlüssel |
VWTGKPMXOJZBGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B14955665.png)
![4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14955673.png)
![(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955687.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B14955691.png)

![N-{[5-(benzyloxy)-2-phenyl-1-benzofuran-3-yl]carbonyl}glycine](/img/structure/B14955706.png)
![2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B14955712.png)
![Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate](/img/structure/B14955724.png)

![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14955745.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955748.png)
![(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B14955753.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14955759.png)
![2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14955765.png)
